Spectroscopic Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide
Spectroscopic Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic properties of the heterocyclic compound 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published spectroscopic data for this specific molecule. This suggests that the compound may be a novel entity or that its characterization data has not been made publicly available.
To provide valuable context and a predictive framework for researchers interested in this and related structures, this document presents a detailed analysis of closely related compounds for which spectroscopic data is available. Furthermore, it outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which would be applicable to the characterization of the title compound. A logical workflow for the characterization of a newly synthesized chemical entity is also provided to guide research efforts.
Spectroscopic Data of Structurally Related Compounds
In the absence of data for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, this section provides spectroscopic information for structurally similar compounds. These data can serve as a reference for predicting the spectral characteristics of the title compound and for identifying it should it be synthesized.
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one
This compound is a constitutional isomer of the title compound, with the methyl group at position 8. It was identified as a fragment binder to BET bromodomains.[1]
Table 1: Spectroscopic Data for 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spectrometry | Data not available in the provided search results. |
| Infrared (IR) Spectroscopy | Data not available in the provided search results. |
Note: While the compound is mentioned in the literature, specific spectroscopic data points were not available in the search results.
N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide
This compound features a 3-methyl-dihydropyrrolo[1,2-a]pyrazin-1-one core, providing insight into the spectroscopic characteristics of a similar heterocyclic system.[2]
Table 2: Spectroscopic Data for N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide
| Spectroscopic Technique | Observed Data |
| X-ray Crystallography | Crystal data available, confirming the molecular structure.[2] |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spectrometry | Data not available in the provided search results. |
| Infrared (IR) Spectroscopy | Data not available in the provided search results. |
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
This compound shares the dihydropyrrolo[1,2-a]pyrazine core but lacks the keto group at position 1 and has a trifluoromethyl substituent instead of a methyl group. Its synthesis and reactions have been studied.[3]
Table 3: Spectroscopic Data for 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not available in the provided search results. |
| ¹³C NMR | Data not available in the provided search results. |
| Mass Spectrometry | Data not available in the provided search results. |
| Infrared (IR) Spectroscopy | Data not available in the provided search results. |
Standardized Experimental Protocols for Spectroscopic Analysis
The following are detailed, generic methodologies for the key experiments that would be employed to characterize 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[4] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
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Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is transparent in the mid-infrared range.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[6]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C=O stretch for the ketone, C-N stretching, C-H stretching).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet. For non-volatile solids, a direct insertion probe or, more commonly, infusion after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) is used.
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for many organic molecules, which typically produces the protonated molecule [M+H]⁺.[7] Electron ionization (EI) is a higher-energy method that can provide detailed fragmentation patterns.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to determine the elemental composition, a high-resolution instrument (e.g., TOF or Orbitrap) should be used.[7] This allows for the confident determination of the molecular formula.
Workflow for Novel Compound Characterization
For researchers who may synthesize 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one or other new chemical entities, a structured characterization workflow is essential. The following diagram illustrates a typical logical progression for the structural elucidation and purity assessment of a novel compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Conclusion
While direct spectroscopic data for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one remains elusive in the public domain, this guide provides a foundational resource for its potential future characterization. The compiled data on related compounds offers a valuable starting point for spectral prediction and interpretation. The detailed experimental protocols and the logical workflow for compound characterization are intended to equip researchers in drug discovery and chemical synthesis with the necessary tools to confidently identify and analyze this and other novel molecules. Further research involving the synthesis of the title compound is encouraged to populate the existing data gap.
References
- 1. Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 2. N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. zefsci.com [zefsci.com]
